molecular formula C17H24N2O3 B2656464 Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate CAS No. 791064-62-5

Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B2656464
CAS No.: 791064-62-5
M. Wt: 304.39
InChI Key: KDCVTYWNSSQCAB-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate (CAS: 791064-62-5) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position, a ketone moiety, and a pyridin-3-yl substituent at the 4-position. This structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR-targeting molecules. Its pyridine ring enhances solubility in polar solvents and facilitates hydrogen bonding, while the tert-butyl group improves metabolic stability .

Properties

IUPAC Name

tert-butyl 4-(2-oxo-2-pyridin-3-ylethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-6-13(7-10-19)11-15(20)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVTYWNSSQCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-3-carboxaldehyde under specific conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing reaction parameters and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of tert-butyl piperidine carboxylates, which are modified at the 4-position with diverse substituents. Key structural analogues include:

Compound Name / ID CAS / Reference Substituents at 4-Position Key Features
Target Compound 791064-62-5 2-oxo-2-(pyridin-3-yl)ethyl Pyridine enhances solubility; tert-butyl improves stability.
Compound 25 () N/A 3-chloro-2-nitro-anilino Nitro and chloro groups introduce electrophilic reactivity.
Compound 55 () N/A Pyrido[2,3-d]pyrimidin-7(8H)-one derivative Heterocyclic extension for kinase inhibition; higher molecular complexity.
A244604 () 1370352-38-7 Ethyl-naphthyridine-spiro system High structural similarity (0.91); spirocyclic system enhances rigidity.

Physicochemical Properties

  • Target Compound : Likely a light yellow solid (analogous to ), with moderate solubility in THF or DCM due to the pyridine moiety .
  • Fluorophenyl Derivatives () : Fluorine atoms increase metabolic stability but may lower solubility in polar solvents .

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